

In-depth Technical Guide: (1S,2R)-2-Aminocyclopentanol Hydrochloride

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Compound of Interest

Compound Name: (1S,2R)-2-Aminocyclopentanol hydrochloride

Cat. No.: B112327

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CAS Number: 225791-13-9

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral aminocycloalkanol that serves as a crucial building block in asymmetric synthesis. Its stereochemically defined structure makes it a valuable intermediate in the pharmaceutical industry, particularly in the development of antiviral and anticancer therapeutics. The hydrochloride salt form enhances its stability and handling properties.

Physicochemical Properties

A summary of the key quantitative data for **(1S,2R)-2-Aminocyclopentanol hydrochloride** is presented in the table below.

Property	Value
Molecular Formula	C ₅ H ₁₂ CINO
Molecular Weight	137.61 g/mol
Appearance	White to light yellow solid
Boiling Point	220.9 °C at 760 mmHg
Storage Temperature	2-8°C

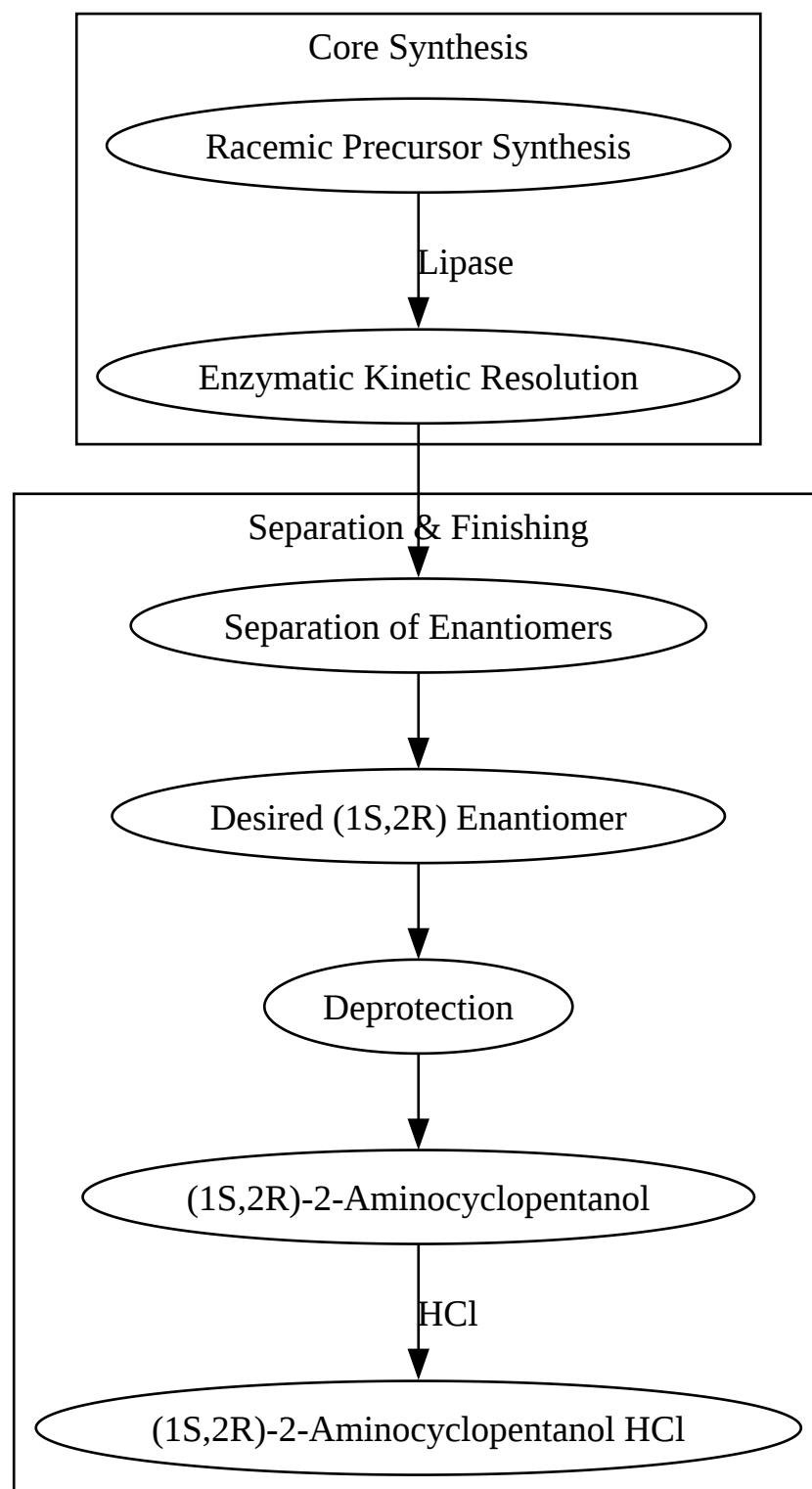
Synthesis and Manufacturing

The enantiomerically pure synthesis of (1S,2R)-2-Aminocyclopentanol is paramount to its utility in drug development. A common and effective strategy involves a chemoenzymatic approach, which leverages the high stereoselectivity of enzymes to achieve the desired chirality. While a specific detailed protocol for the (1S,2R) isomer is not readily available in public literature, a representative experimental workflow can be inferred from the synthesis of its stereoisomers and related chiral aminocyclopentanols.

Representative Synthetic Pathway: Chemoenzymatic Resolution

A plausible synthetic route for chiral aminocyclopentanols involves the following key steps:

- Hetero-Diels-Alder Reaction: This reaction can be used to construct the cyclopentane ring with initial stereochemical control.
- Enzymatic Kinetic Resolution: A key step where a lipase, such as *Burkholderia cepacia* lipase, is used to selectively acylate one enantiomer of a racemic aminocyclopentanol precursor, allowing for the separation of the two enantiomers.
- Deprotection: Removal of protecting groups to yield the final aminocyclopentanol.
- Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.

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Caption: Conceptual workflow for the chemoenzymatic synthesis.

Applications in Drug Development

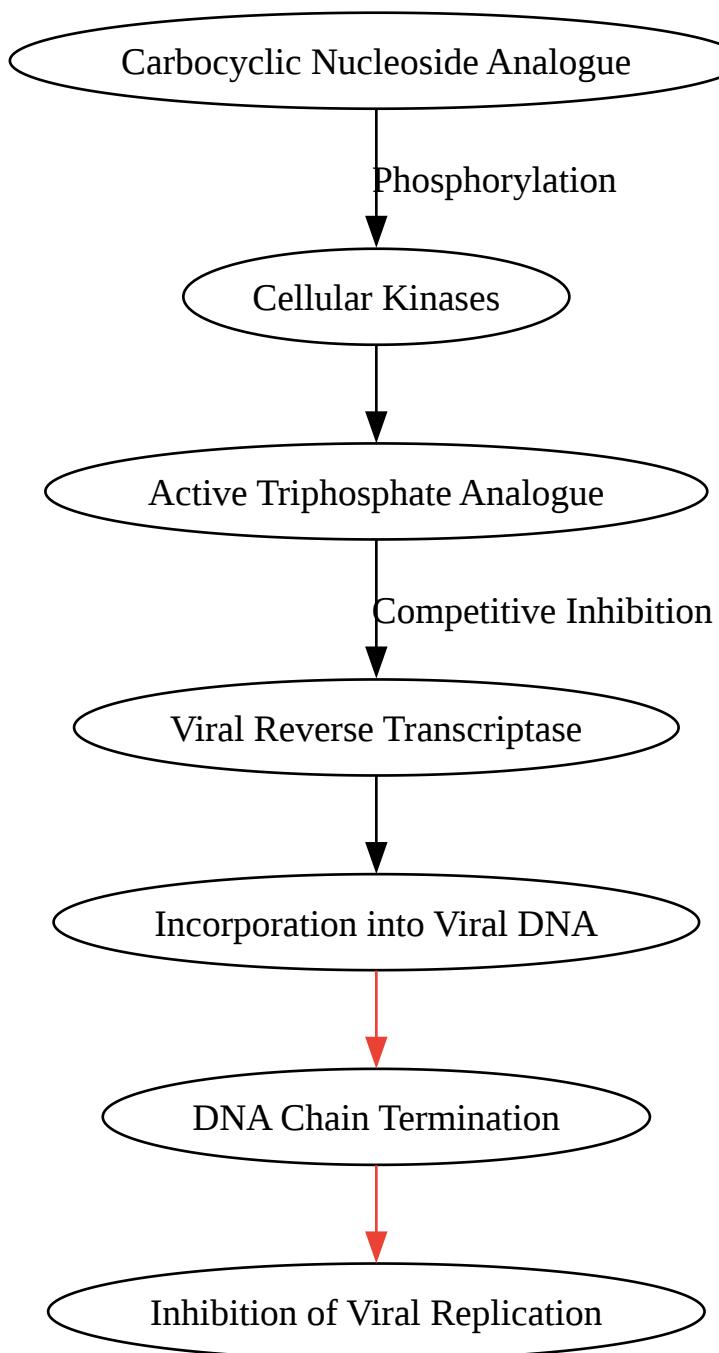
(1S,2R)-2-Aminocyclopentanol hydrochloride is a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their antiviral activity. These molecules mimic natural nucleosides but have a carbocyclic ring instead of a ribose sugar, which imparts greater metabolic stability.

Role in Antiviral Drug Synthesis: The Example of Carbocyclic Nucleosides

Carbocyclic nucleosides, such as Abacavir, are potent inhibitors of viral reverse transcriptase. The chiral aminocyclopentanol moiety provides the crucial stereochemistry for the cyclopentene ring that mimics the sugar portion of natural nucleosides.

Mechanism of Action of Carbocyclic Nucleoside Analogues (e.g., Abacavir):

- **Cellular Uptake and Phosphorylation:** The carbocyclic nucleoside analogue is taken up by host cells and is sequentially phosphorylated by cellular kinases to its active triphosphate form.
- **Inhibition of Reverse Transcriptase:** The triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase enzyme.
- **Chain Termination:** It is incorporated into the growing viral DNA chain. Due to the lack of a 3'-hydroxyl group on the cyclopentane ring, the addition of the next nucleotide is blocked, leading to chain termination and halting viral replication.



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Caption: Signaling pathway for antiviral activity.

Experimental Protocols

While a specific, published, detailed experimental protocol for the synthesis of CAS number 225791-13-9 is not available, a general procedure for a key step in the synthesis of chiral

aminocyclopentanols, the enzymatic resolution, is provided below as a representative example. This protocol is based on established methodologies for similar compounds.

Representative Protocol: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentanol Precursor

Objective: To separate the enantiomers of a racemic N-protected-2-aminocyclopentanol derivative using lipase-catalyzed acylation.

Materials:

- Racemic N-protected-2-aminocyclopentanol derivative
- Burkholderia cepacia lipase (Amano Lipase PS)
- Vinyl acetate
- Anhydrous organic solvent (e.g., toluene or THF)
- Silica gel for column chromatography
- Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolve the racemic N-protected-2-aminocyclopentanol derivative (1 equivalent) in the anhydrous organic solvent.
- Add vinyl acetate (1.5-2 equivalents) to the solution.
- Add Burkholderia cepacia lipase to the mixture.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acylated product.

- Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to separate the two enantiomers.

Expected Outcome:

This procedure yields one enantiomer as the acylated product and the other as the unreacted alcohol, both with high enantiomeric excess. Subsequent deprotection steps would then be carried out on the desired enantiomer to obtain the final (1S,2R)-2-Aminocyclopentanol.

Conclusion

(1S,2R)-2-Aminocyclopentanol hydrochloride is a valuable and highly sought-after chiral building block in the synthesis of complex pharmaceutical molecules. Its importance lies in its ability to introduce specific stereochemistry, which is critical for the biological activity of many drugs, particularly carbocyclic nucleoside antiviral agents. The chemoenzymatic approach to its synthesis highlights the power of biocatalysis in producing enantiomerically pure compounds for the pharmaceutical industry. Further research into the development of more efficient and scalable synthetic routes for this and other chiral intermediates will continue to be a key area of focus in drug discovery and development.

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